

confirming P-gp inhibitor 22 specificity using BCRP and MRP1 assays

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Compound of Interest					
Compound Name:	P-gp inhibitor 22				
Cat. No.:	B12365922	Get Quote			

Comparison Guide: Confirming the Specificity of P-gp Inhibitor 22

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of a novel P-glycoprotein (P-gp, ABCB1) inhibitor, designated "Inhibitor-22," to ascertain its specificity against two other clinically relevant ATP-binding cassette (ABC) transporters: Breast Cancer Resistance Protein (BCRP, ABCG2) and Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). Overexpression of these transporters is a primary mechanism behind the failure of many chemotherapies by actively extruding drugs from cancer cells.[1][2] Therefore, developing specific inhibitors is crucial for overcoming multidrug resistance and minimizing off-target effects.

This document presents supporting experimental data from vesicular transport assays to quantify the inhibitory activity of Inhibitor-22 and compares it with known reference compounds. Detailed protocols for the BCRP and MRP1 assays are provided to ensure reproducibility.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of Inhibitor-22 was assessed against human P-gp, BCRP, and MRP1 using ATP-dependent vesicular transport assays with probe substrates. The resulting half-maximal inhibitory concentrations (IC_{50}) are summarized below and compared with well-characterized transporter inhibitors. A high IC_{50} value indicates weak or no inhibition.



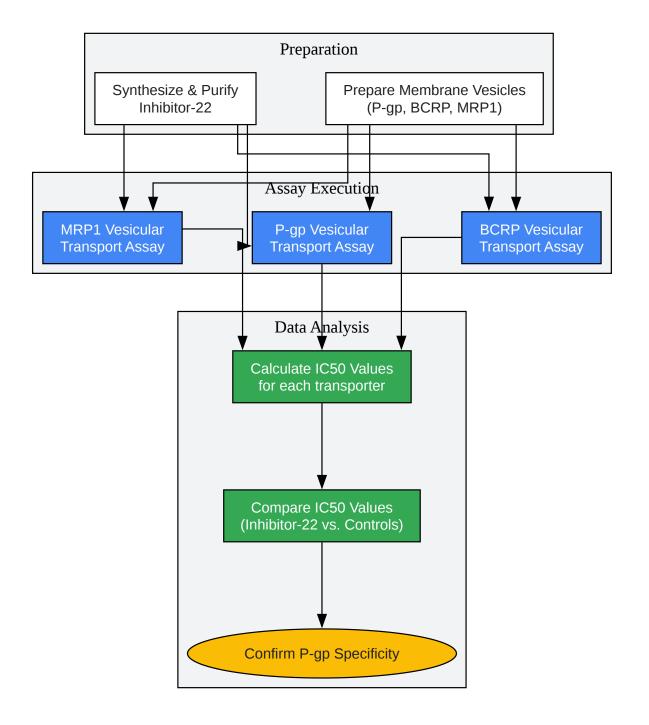
Compound	P-gp (ABCB1) IC ₅₀	BCRP (ABCG2) IC50	MRP1 (ABCC1) IC50	Specificity Profile
Inhibitor-22 (Test)	8.5 nM	> 50,000 nM	> 50,000 nM	Highly P-gp Specific
Verapamil (P-gp Control)	150 nM	> 30,000 nM	> 40,000 nM	P-gp Selective
Ko143 (BCRP Control)	8,500 nM	4.2 nM	> 50,000 nM	Highly BCRP Specific
MK571 (MRP1 Control)	> 25,000 nM	12,000 nM	250 nM	MRP1 Selective
Elacridar (Dual Control)	6.2 nM	15 nM	8,000 nM	Dual P-gp/BCRP Inhibitor[3]

Table 1: IC₅₀ values of Inhibitor-22 and control compounds against P-gp, BCRP, and MRP1 transporters. Data indicate that Inhibitor-22 potently inhibits P-gp while showing negligible activity against BCRP and MRP1, confirming its high specificity.

Visualization of Experimental Design and Results

The following diagrams illustrate the workflow for assessing inhibitor specificity and the mechanism of action for Inhibitor-22.



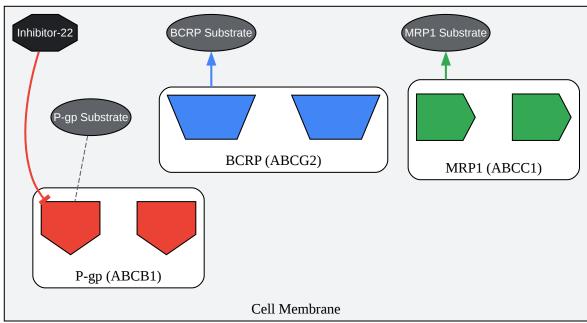


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Figure 1. Workflow for determining the transporter specificity of Inhibitor-22.



Extracellular



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